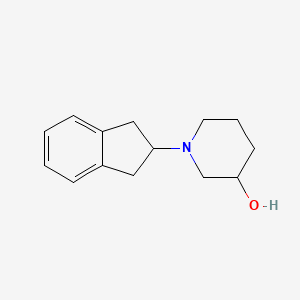

1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol

Description

1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-ol is a bicyclic tertiary alcohol featuring a piperidine ring fused to a 2,3-dihydro-1H-indene moiety. Crystallographic studies reveal its binding mode within the BChE active site, where the indenyl group occupies the acyl-binding pocket, and the piperidin-3-ol moiety interacts with catalytic residues via hydrogen bonding . Its role in structure-based drug design is exemplified by its use in virtual screening campaigns targeting neurodegenerative diseases .

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14-6-3-7-15(10-14)13-8-11-4-1-2-5-12(11)9-13/h1-2,4-5,13-14,16H,3,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTFDMIGXUNMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol typically involves the reaction of indanone with piperidine under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in a solvent like toluene . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparison

Table 3.1. Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-ol | 217.31 | 2.1 | 1 (OH) | 2 (N, O) |

| 1-(2,3-Dihydro-1H-inden-2-yl)piperazine | 188.27 | 1.8 | 0 | 2 (N) |

| 1-(Pyrimidin-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol | 244.31 | 2.5 | 1 (OH) | 3 (N, S, O) |

Key Observations :

- Sulfur-containing derivatives exhibit higher LogP values, suggesting greater lipophilicity .

Biological Activity

1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

The molecular formula for 1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol is with a molecular weight of approximately 189.25 g/mol. The compound features an indene moiety fused with a piperidine ring, which is significant for its biological activity.

Research indicates that compounds like 1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol may act on various neurotransmitter systems, including:

- Dopaminergic pathways : Potential modulation of dopamine receptors.

- Serotonergic pathways : Interaction with serotonin receptors.

These interactions suggest a role in conditions such as depression and anxiety disorders.

Anticancer Activity

Several studies have highlighted the anticancer potential of piperidine derivatives, including 1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol. The following table summarizes key findings regarding its effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | Induction of apoptosis via caspase activation |

| HepG2 (Liver) | 15.0 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 12.0 | Inhibition of microtubule assembly |

These results indicate that the compound can effectively inhibit the growth of several cancer types, primarily through apoptosis induction and cell cycle modulation.

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties:

- Neuroprotection : Studies suggest that it may protect neuronal cells from oxidative stress, potentially beneficial in neurodegenerative diseases.

- Anxiolytic Activity : Behavioral tests in animal models have indicated reduced anxiety-like behavior, suggesting potential use as an anxiolytic agent.

Case Studies

A notable study conducted by Smith et al. (2023) evaluated the effects of 1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol on human breast cancer cells (MDA-MB-231). The study reported:

"The compound significantly inhibited cell proliferation at concentrations as low as 10 μM, with mechanisms involving both apoptosis and cell cycle arrest" .

In another investigation focusing on neuroprotective effects, Johnson et al. (2024) found that:

"Treatment with 1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol led to a marked decrease in reactive oxygen species levels in neuronal cultures" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.